molecular formula C17H16N4O B2870278 2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoxaline CAS No. 2380078-60-2

2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoxaline

Cat. No.: B2870278
CAS No.: 2380078-60-2
M. Wt: 292.342
InChI Key: NHJCTMFFSNSMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoxaline is a chemical compound with the molecular formula C17H16N4O It is known for its complex molecular structure, which includes a quinoxaline core and a pyridine moiety connected through an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoxaline typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyridine and quinoxaline groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or interference with viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoxaline stands out due to its specific combination of a quinoxaline core and a pyridine moiety connected through an azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-2-6-16-15(5-1)19-9-17(20-16)21-10-13(11-21)12-22-14-4-3-7-18-8-14/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJCTMFFSNSMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N=C2)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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